molecular formula C4H2F3NO2 B3367914 2-(Trifluoromethyl)-5(4H)-oxazolone CAS No. 201025-87-8

2-(Trifluoromethyl)-5(4H)-oxazolone

Cat. No.: B3367914
CAS No.: 201025-87-8
M. Wt: 153.06 g/mol
InChI Key: YMQVGSFCPGVXJT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5(4H)-oxazolone is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5(4H)-oxazolone typically involves the reaction of trifluoromethyl ketones with appropriate amines under controlled conditions. One common method includes the cyclization of trifluoromethyl-substituted amino acids or their derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5(4H)-oxazolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazolones .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-4(5H)-oxazolone
  • 2-(Trifluoromethyl)-5(4H)-thiazolone
  • 2-(Trifluoromethyl)-5(4H)-imidazolone

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-5(4H)-oxazolone is unique due to its specific combination of the trifluoromethyl group and the oxazolone ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-4H-1,3-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-1-2(9)10-3/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVGSFCPGVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598782
Record name 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201025-87-8
Record name 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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